11-Keto Loteprednol etabonate

Description

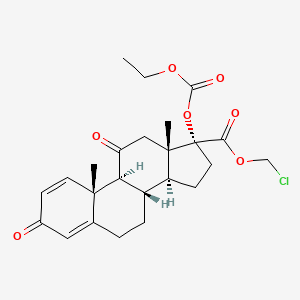

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29ClO7 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1 |

InChI Key |

UJMSHOQZQCLVEP-VXFAOLFMSA-N |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways of 11 Keto Loteprednol Etabonate

Proposed Pathways for Endogenous Formation from Loteprednol (B1675157) Etabonate

The formation of 11-Keto Loteprednol etabonate in vivo is understood to occur through metabolic processes acting upon the parent drug, Loteprednol etabonate.

The primary proposed pathway for the endogenous formation of this compound involves the enzymatic oxidation of the 11β-hydroxyl group on the steroid's C-ring. This biochemical transformation is catalyzed by enzymes from the 11β-hydroxysteroid dehydrogenase (11β-HSD) family. wikipedia.org These enzymes are crucial in regulating the activity of glucocorticoids by interconverting active 11β-hydroxyl forms (like cortisol) and their inactive 11-keto metabolites (like cortisone). wikipedia.orgnih.gov

There are two main isozymes: 11β-HSD1, which primarily functions as a reductase to activate cortisone (B1669442) to cortisol, and 11β-HSD2, which acts as a dehydrogenase to inactivate cortisol. nih.govarvojournals.org Given that Loteprednol etabonate is a prednisolone (B192156) derivative with a similar steroid core to cortisol, it is plausible that these enzymes, particularly those with dehydrogenase activity, recognize it as a substrate. nih.gov The presence of 11β-HSD isozymes has been confirmed in ocular tissues, a primary site of Loteprednol etabonate administration, suggesting a localized potential for this metabolic conversion. arvojournals.org The enzymatic reaction would convert the 11β-hydroxyl group of Loteprednol etabonate into a ketone, yielding this compound. wikipedia.org

Loteprednol etabonate is classified as a "soft drug," intentionally designed for rapid deactivation at the site of action to minimize systemic side effects. patsnap.commdpi.com Its primary and intended metabolic pathway is hydrolytic deactivation. nih.gov This process involves the rapid cleavage of the labile ester bonds at the C-17 position by esterases, leading to the formation of inactive carboxylic acid metabolites, namely Δ1-cortienic acid etabonate (PJ-91) and subsequently Δ1-cortienic acid (PJ-90). drugbank.comnih.gov

The formation of this compound via oxidation represents an alternative, and likely minor, biotransformation pathway. This oxidative route competes with the much more rapid hydrolytic deactivation. While hydrolysis effectively terminates the glucocorticoid activity of the molecule, the oxidative pathway modifies the steroid core without immediately cleaving the activity-associated side chains. researchgate.net The balance between these two metabolic routes—rapid hydrolysis versus core oxidation—determines the metabolic profile of Loteprednol etabonate.

Table 1: Comparison of Primary Metabolic Pathways for Loteprednol Etabonate This table provides a comparative overview of the two main metabolic transformations that Loteprednol etabonate undergoes.

| Feature | Hydrolytic Deactivation | Oxidative Biotransformation |

|---|---|---|

| Reaction Type | Hydrolysis | Oxidation |

| Site of Action | C-17 Ester Groups | C-11 Hydroxyl Group |

| Primary Enzyme Class | Esterases (e.g., Carboxylesterase, Paraoxonase) nih.govdrugbank.com | Dehydrogenases (e.g., 11β-HSD) wikipedia.org |

| Resulting Product | Inactive Carboxylic Acid Metabolites (PJ-90, PJ-91) drugbank.com | This compound |

| Metabolic Role | Intended rapid deactivation (Soft Drug Design) nih.gov | Alternative biotransformation |

Synthetic Methodologies for Production of this compound as a Reference Standard

The synthesis of this compound is essential for its use as a reference standard in analytical testing and impurity profiling of Loteprednol etabonate drug products. synthinkchemicals.com

A direct method for synthesizing this compound involves the chemical oxidation of the 11β-hydroxyl group of the parent Loteprednol etabonate molecule. This transformation is a standard procedure in steroid chemistry, where a secondary alcohol is converted to a ketone. Various oxidizing agents can be employed to achieve this conversion under controlled laboratory conditions, ensuring the integrity of the other functional groups in the molecule, particularly the sensitive ester linkages at C-17. This method allows for the efficient production of the 11-keto derivative from a readily available starting material.

An alternative synthetic strategy begins with a prednisolone analogue that already possesses an 11-keto group, such as prednisone. The synthesis of Loteprednol etabonate itself often starts from prednisolone or its derivatives. google.com A similar multi-step process can be adapted to produce the 11-keto version. This would involve chemically modifying the C-17 side chain of the 11-keto steroid core. The key steps would include the formation of the 17β-carboxylic acid, followed by esterification to introduce the 17α-(ethoxycarbonyl)oxy group and the 17β-chloromethyl ester, mirroring the side chain structure of Loteprednol etabonate. nih.govgoogle.com

Stereochemical Considerations and Structural Elucidation of the 11-Keto Moiety

The stereochemistry of the steroid nucleus is critical to its biological activity. The IUPAC name for this compound is Chloromethyl (8S,9S,10R,13S,14S,17R)-17-((ethoxycarbonyl)oxy)-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate. synzeal.comalentris.org

In the parent molecule, Loteprednol etabonate, the carbon at position 11 is a chiral center with a hydroxyl group in the beta (β) configuration, meaning it projects above the plane of the steroid ring system. The enzymatic or chemical oxidation of this 11β-hydroxyl group to a carbonyl (keto) group fundamentally alters the local geometry. The C-11 atom transitions from a tetrahedral (sp3 hybridized) state to a trigonal planar (sp2 hybridized) state. This conversion eliminates the chirality at the C-11 position. The structural elucidation and confirmation of the 11-keto moiety are typically performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which can verify the presence of the new carbonyl group and the absence of the hydroxyl proton. synthinkchemicals.com

Table 2: Chemical Identification of this compound This table summarizes key chemical identifiers for the compound.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 207670-54-0 | synthinkchemicals.comsynzeal.comchromatoscientific.com |

| Molecular Formula | C24H29ClO7 | synthinkchemicals.comchromatoscientific.com |

| Molecular Weight | 464.93 g/mol | synthinkchemicals.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Loteprednol Impurity 8 |

| Loteprednol etabonate | LE |

| Δ1-cortienic acid | PJ-90 |

| Δ1-cortienic acid etabonate | PJ-91 |

| Prednisolone | - |

| Prednisone | - |

| Cortisol | Hydrocortisone |

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation

While specific spectral data for this compound is not widely published in primary research literature, the analytical characterization of Loteprednol Etabonate and its impurities is well-established. researchgate.net The structural elucidation of this compound would involve a comparative analysis of its spectra with that of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure. For this compound, the key differentiating feature in its NMR spectra compared to Loteprednol Etabonate would be the signals corresponding to the C11 position and its neighboring protons. The absence of the characteristic signal for the 11β-hydroxyl proton and the downfield shift of the C11 proton in the ¹H NMR spectrum, along with the appearance of a ketone signal (typically around 200 ppm) and the disappearance of the alcohol signal in the ¹³C NMR spectrum, would confirm the presence of the keto group at the C11 position.

Hypothetical ¹H NMR and ¹³C NMR Chemical Shift Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 | ~7.5 (d) | ~155 |

| C2 | ~6.2 (d) | ~128 |

| C3 | - | ~186 (C=O) |

| C4 | ~6.1 (s) | ~124 |

| C5 | - | ~168 |

| C6 | ~2.5 (m) | ~33 |

| C7 | ~1.5 (m) | ~32 |

| C8 | ~1.9 (m) | ~43 |

| C9 | ~2.6 (m) | ~58 |

| C10 | - | ~43 |

| C11 | - | ~200 (C=O) |

| C12 | ~2.2 (m) | ~50 |

| C13 | - | ~48 |

| C14 | ~1.2 (m) | ~52 |

| C15 | ~1.8 (m) | ~24 |

| C16 | ~2.1 (m) | ~30 |

| C17 | - | ~95 |

| C18 | ~0.9 (s) | ~16 |

| C19 | ~1.2 (s) | ~19 |

| OCOOCH₂CH₃ | ~4.2 (q) | ~65 |

| OCOOCH₂CH₃ | ~1.3 (t) | ~14 |

| COOCH₂Cl | ~5.9 (d), ~5.7 (d) | ~68 |

This data is hypothetical and for illustrative purposes only. Actual chemical shifts may vary.

Mass Spectrometry (MS):

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₂₄H₂₉ClO₇), the expected molecular ion peak [M]⁺ would be observed at m/z 464.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS analysis would show characteristic losses, such as the loss of the chloromethyl ester group and the ethoxycarbonyl group, which would aid in confirming the structure.

Expected Mass Spectrometry Data for this compound:

| Parameter | Value |

| Molecular Formula | C₂₄H₂₉ClO₇ |

| Molecular Weight | 464.94 g/mol |

| [M+H]⁺ (m/z) | 465.1678 |

| Key Fragment Ions (m/z) | Expected fragments corresponding to the loss of -OCH₂Cl, -COOCH₂Cl, -OCOOCH₂CH₃, and other characteristic steroid backbone cleavages. |

This data is based on the chemical formula and expected fragmentation patterns.

The combination of these spectroscopic techniques provides a comprehensive and definitive structural confirmation of this compound, ensuring its accurate identification as an impurity in Loteprednol Etabonate.

Metabolic and Degradation Profile of 11 Keto Loteprednol Etabonate

Metabolic Fate in Preclinical Models and In Vitro Systems (Non-Human)

Detection and Quantification in Animal Tissues and Biofluids

While specific studies focusing on the detection and quantification of 11-Keto Loteprednol (B1675157) Etabonate in animal tissues are not extensively detailed in the provided search results, the parent compound, Loteprednol Etabonate (LE), has been quantified in various ocular tissues of rabbits. Following topical administration of a 0.5% LE suspension, LE and its metabolites were identified in the cornea, aqueous humor, and iris-ciliary body. nih.gov The highest concentrations of LE and its metabolites were found in the cornea, suggesting it is a primary site of metabolism. nih.gov

In a study using a 0.5% LE gel formulation in rabbits, LE was detected in all ocular tissues within 5 minutes of dosing, with maximum concentrations reached within 30 minutes. nih.gov The levels were highest in tear fluid, followed by the bulbar conjunctiva, cornea, iris/ciliary body, and aqueous humor. nih.gov Although these studies focus on the parent compound, they establish the methodology and potential for detecting related compounds like 11-Keto Loteprednol Etabonate in similar preclinical models.

Table 1: Maximum Concentrations of Loteprednol Etabonate in Rabbit Ocular Tissues

| Tissue | Maximum Concentration (µg/g or µg/mL) |

| Tear Fluid | 1560 |

| Bulbar Conjunctiva | 4.03 |

| Cornea | 2.18 |

| Iris/Ciliary Body | 0.162 |

| Aqueous Humor | 0.0138 |

Data from a study involving a single topical dose of 0.5% loteprednol etabonate gel in rabbits. nih.gov

In rats, following systemic administration, Loteprednol Etabonate is primarily eliminated through the biliary/faecal route, mainly as its inactive metabolite, PJ-90. nih.gov

Comparative Metabolic Stability with Loteprednol Etabonate

Loteprednol Etabonate is designed as a "soft drug," which is intended to be active locally and then rapidly metabolized to inactive components, thereby minimizing systemic side effects. nih.govdrugbank.com In rats, Loteprednol Etabonate has a rapid, dose-dependent elimination. nih.gov The pharmacokinetic profiles of two of its inactive metabolites, Δ¹-cortienic acid etabonate (AE) and Δ¹-cortienic acid (A), show even faster elimination than the parent compound. nih.gov

In rat plasma, Loteprednol Etabonate is hydrolyzed with a half-life of 9 minutes. researchgate.net However, this hydrolysis was not detectable in rat liver and intestine homogenates. researchgate.netnih.gov This rapid degradation of the parent compound suggests that any metabolites, including a potential 11-keto form, would also be subject to further metabolic processes.

Enzymatic Systems Implicated in Further Metabolism

The primary metabolism of Loteprednol Etabonate involves hydrolysis of its ester groups. drugbank.com In rat plasma, carboxylesterase has been identified as the enzyme responsible for this hydrolysis. nih.gov This process is inhibited by paraoxon (B1678428) and bis(p-nitrophenyl) phosphate. nih.gov

In rabbit ocular tissues, the conversion of cortisol to the inactive cortisone (B1669442) indicates the presence of an 11β-oxidoreductase system. arvojournals.org This enzyme system is also capable of converting other 11β-hydroxysteroids to their 11-keto counterparts. arvojournals.org This suggests a potential pathway for the formation of this compound from Loteprednol Etabonate in ocular tissues.

Degradation Pathways and Stability Characteristics

Photodegradation Pathways and Products of Loteprednol Etabonate Leading to 11-Keto Formation

Loteprednol Etabonate is known to degrade under photolytic conditions, and this compound is one of the identified degradation products. oup.comresearchgate.net Studies have shown that exposure to fluorescent and UV light can lead to the formation of several degradation products. oup.com The photodegradation of corticosteroids often involves the rearrangement of the cyclohexadienone group in their structure. researchgate.net

The degradation of Loteprednol Etabonate is significantly influenced by light exposure. One study noted the development of a major degradation product after exposing a Loteprednol Etabonate solution to white fluorescent light at 3,000 lux for 18 days. oup.com Another study found that the principal photolytic degradation product shows little adsorption at 244 nm. oup.com The stability of the drug is also affected by the formulation; for instance, entrapping a drug in niosomal systems has been shown to increase its light stability. mdpi.com

Identification of Specific Photorearrangement Products

Detailed studies on the specific photorearrangement products of this compound are not extensively available. However, research into the photodegradation of its parent compound, Loteprednol Etabonate, provides insight into potential transformation pathways. When subjected to photolysis in a solid state or in an aqueous suspension, Loteprednol Etabonate yields three primary rearrangement products. researchgate.net The profile of these products differs significantly when the photolysis occurs in an aqueous acetonitrile (B52724) solution, where one product becomes predominant while the other two are not formed. researchgate.net

The major photodegradation products identified for Loteprednol Etabonate are detailed below. researchgate.net

Table 1: Identified Photorearrangement Products of Loteprednol Etabonate

| Product Name | Chemical Name | Formation Condition |

|---|---|---|

| Product 8 | Chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-5α-methyl-2-oxo-19-norandrosta-1(10),3-diene-17β-carboxylate | Solid state and aqueous suspension |

| Product 9 | Chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-1-methyl-3-oxo-6(5→10α)-abeo-19-norandrosta-1,4-diene-17β-carboxylate | Solid state and aqueous suspension |

| Product 10 | Chloromethyl 1β,11β-epoxy-17α-ethoxycarbonyloxy-2-oxo-10α-androsta-4-ene-17β-carboxylate | Solid state, aqueous suspension, and major product in aqueous acetonitrile solution |

Chemical Stability in Various Matrices

The degradation profile of Loteprednol Etabonate in the solid state has been shown to be qualitatively similar to its degradation in aqueous suspension. researchgate.net In contrast, the profile in an aqueous acetonitrile solution is considerably different, highlighting the influence of the matrix on the degradation pathway. researchgate.net

Distinction from Primary Inactive Metabolites of Loteprednol Etabonate (PJ-90 and PJ-91)

Loteprednol Etabonate is known as a "soft drug," designed to be rapidly metabolized into inactive compounds, thereby minimizing systemic side effects. nih.gov Its two primary metabolites are PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate). nih.govresearchgate.net this compound is an impurity of Loteprednol Etabonate and is structurally distinct from these metabolites.

Differences in Chemical Structure and Metabolic Pathway

The chemical structures of this compound, PJ-90, and PJ-91 show significant differences, primarily in the steroid nucleus and the C-17 side chain. This compound possesses a ketone group at the C-11 position, whereas the parent compound has a hydroxyl group at this position. The metabolites, PJ-90 and PJ-91, result from the hydrolysis of the ester groups at the C-17 position of Loteprednol Etabonate.

The metabolic pathway for Loteprednol Etabonate involves rapid, enzyme-mediated hydrolysis. The ester function at the C-20 position is first cleaved to form PJ-91 (Δ1-cortienic acid etabonate), which is subsequently metabolized to PJ-90 (Δ1-cortienic acid). researchgate.net

Table 2: Comparison of Chemical Structures

| Compound | Chemical Name | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Chloromethyl (8S,9S,10R,13S,14S,17R)-17-((ethoxycarbonyl)oxy)-10,13-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate synzeal.com | C24H29ClO7 | Ketone group at C-11; Intact chloromethyl ester and ethoxycarbonyl groups at C-17. |

| PJ-90 | (1R,3aS,3bS,9bS,10S)-1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylic acid drugbank.com | C20H26O5 drugbank.com | Carboxylic acid group at C-17; Hydroxyl group at C-11. |

| PJ-91 | (1R,3aS,3bS,9bS,10S)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylic acid drugbank.com | C22H28O7 (Calculated from structure) | Carboxylic acid group at C-17; Intact ethoxycarbonyl group; Hydroxyl group at C-11. |

Relative Biological Activity (or Inactivity) Compared to Core Metabolites

A key feature of Loteprednol Etabonate's design is its metabolism to biologically inactive compounds. Both primary metabolites, PJ-90 and PJ-91, are considered inactive and lack glucocorticoid activity. nih.govresearchgate.netresearchgate.net This rapid inactivation is central to the safety profile of the parent drug.

The specific biological activity of this compound is not detailed in the available literature. As it is classified as an impurity of Loteprednol Etabonate, its presence in the final drug product is controlled within specified limits. synthinkchemicals.com

Analytical Characterization and Quality Control of 11 Keto Loteprednol Etabonate

Development and Validation of Analytical Methodologies

The development of robust and validated analytical methods is critical for the accurate assessment of 11-Keto Loteprednol (B1675157) Etabonate. These methods must be specific, sensitive, and accurate to ensure that the impurity can be reliably monitored in the drug substance and final drug product.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Loteprednol Etabonate and its related impurities, including 11-Keto Loteprednol Etabonate. humanjournals.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for their ability to separate the main compound from its impurities.

Several studies have detailed stability-indicating RP-HPLC methods capable of resolving Loteprednol Etabonate from its process-related impurities and degradation products. researchgate.netoup.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. humanjournals.comoup.com For instance, a method was developed using an Inertsil C8 column with a gradient elution of formic acid in water and methanol, detecting the analytes at 245 nm. humanjournals.com Another validated method employed an Agilent Zorbax Eclipse XDB-Phenyl column with an isocratic mobile phase of water, acetonitrile (B52724), and acetic acid, with detection at 244 nm. researchgate.netoup.com These methods demonstrate the capability to separate this compound from the parent drug and other related substances effectively. researchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Inertsil C8 (150 x 4.6 mm, 5µ) | Agilent Zorbax Eclipse XDB-Phenyl (250 x 4.6 mm, 5µ) |

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol | Water-acetonitrile-acetic acid (34.5:65.0:0.5, v/v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 245 nm | 244 nm |

| Column Temperature | 35°C | Room Temperature |

To enhance the speed and efficiency of analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. UPLC analytical methods have been specifically developed to assess the quality and safety of the final Loteprednol Etabonate product by determining its chemical purity. science24.com

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal lability of corticosteroids like Loteprednol Etabonate and its derivatives, direct analysis is challenging. mdpi.comnih.gov Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable compounds. mdpi.comoup.com This process, often involving silylation, decreases the boiling points of the glucocorticoids and improves their chromatographic performance. mdpi.com GC coupled with mass spectrometry (GC-MS) can then provide excellent separation and structural characterization of the steroid profile. oup.comresearchgate.net

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities. When coupled with a chromatographic technique like HPLC or UHPLC (LC-MS), it provides information on the molecular weight and fragmentation pattern of the analytes. This data is crucial for confirming the identity of known impurities, such as this compound, and for characterizing unknown impurities that may arise during synthesis or storage. synthinkchemicals.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, further aiding in the determination of the elemental composition of an impurity. scispace.com

Spectroscopic techniques provide valuable information about the chemical structure and properties of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands corresponding to its carbonyl (C=O) groups (ketone and ester), C-O bonds, and the steroid nucleus. This technique is valuable for confirming the identity of the compound and for detecting changes in its chemical structure. scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze compounds containing chromophores (light-absorbing groups). The steroid structure with its conjugated double bond system in the A-ring gives a characteristic UV absorbance maximum, typically around 240-245 nm. humanjournals.comresearchgate.net This property is exploited for the detection and quantification of Loteprednol Etabonate and its impurities in HPLC analysis. scispace.comresearchgate.net

Methods for Quantifying this compound in Complex Matrices

The quantification of this compound in complex matrices, such as ophthalmic suspensions, requires robust and validated analytical methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

A cornerstone of quantitative analysis is the development of a linear calibration curve and the validation of the method's accuracy. For this compound, calibration curves have demonstrated linearity over a specified concentration range. researchgate.net In a validated method for the determination of impurities in Loteprednol Etabonate, the calibration curve for this compound was found to be linear over the range of 0.05% to 2.0% relative to the Loteprednol Etabonate concentration, with a correlation coefficient of 0.999. researchgate.net

Accuracy validation confirms the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and then analyzed. The percentage of the analyte recovered is then calculated. For this compound, the accuracy of an analytical method was evaluated at a concentration of 0.5% level in Loteprednol Etabonate, with a reported accuracy of 2.3% (n=3). researchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.05 - 2.0% level in Loteprednol Etabonate | researchgate.net |

| Correlation Coefficient (r) | 0.999 | researchgate.net |

| Accuracy (at 0.5% level) | 2.3% (n=3) | researchgate.net |

The precision of an analytical method is determined through repeatability studies, which are expressed in terms of the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: intra-day repeatability (precision within the same day) and inter-day repeatability (precision over different days).

For this compound, intra-day repeatability has been assessed. In a study, the analysis of six replicate samples at a concentration of 0.5% level in Loteprednol Etabonate yielded an intra-day repeatability of 1.8% RSD. researchgate.net While this demonstrates good precision within a single day of analysis, specific inter-day repeatability data for this compound were not available in the reviewed literature. However, for a method to be considered fully validated, inter-day precision would also need to be established to ensure the method's reproducibility over time.

| Parameter | Concentration Level | Number of Replicates (n) | Relative Standard Deviation (RSD) | Source |

|---|---|---|---|---|

| Intra-day Repeatability | 0.5% level in Loteprednol Etabonate | 6 | 1.8% | researchgate.net |

The lower limit of detection (LOD) and the lower limit of quantification (LOQ) are key indicators of the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the lower limit of detection has been established in the context of its analysis as an impurity in Loteprednol Etabonate. A validated RP-HPLC method reported the LOD for this compound to be 0.004% relative to the concentration of Loteprednol Etabonate. researchgate.net This level of sensitivity is critical for ensuring that even very low levels of this impurity can be detected. While a specific LOQ value for this compound was not explicitly stated in the reviewed scientific literature, it is a standard parameter that would be determined during the full validation of any quantitative analytical method.

| Parameter | Value | Matrix/Reference | Source |

|---|---|---|---|

| Lower Limit of Detection (LOD) | 0.004% | Relative to Loteprednol Etabonate | researchgate.net |

Pharmacological Relevance and Structure Activity Relationship Sar Implications of 11 Keto Modification

Influence of the 11-Keto Modification on "Soft Drug" Characteristics

Loteprednol (B1675157) etabonate is designed as a "soft drug," intended to be active locally and then rapidly metabolized to inactive components, minimizing systemic side effects. dovepress.comnih.gov The metabolic stability and rate of deactivation are central to this concept.

The rapid systemic inactivation of loteprednol etabonate is key to its favorable safety profile. dovepress.com After exerting its anti-inflammatory effect locally, any drug that enters systemic circulation is quickly hydrolyzed to its inactive metabolites. google.com The 11-keto form of loteprednol etabonate is considered a related substance or impurity in the synthesis of the parent drug. humanjournals.com Given that the 11-keto modification likely reduces or abolishes glucocorticoid receptor binding affinity, 11-Keto Loteprednol Etabonate itself is expected to have minimal, if any, pharmacological activity. Therefore, its presence would not contribute to the therapeutic effect and its implications are more related to pharmaceutical purity than to a distinct local or systemic pharmacological profile. The fundamental principle of the soft drug design is that the metabolites are inactive; the 11-keto modification essentially represents a pre-metabolite-like structure in terms of its lack of GR-mediated activity.

Preclinical Pharmacological Investigations of 11-Keto Analogues (In Vitro/Animal Models)

Direct preclinical pharmacological data for this compound is scarce in peer-reviewed literature. However, the effects of the 11-keto modification can be inferred from studies on analogous compounds and the well-understood principles of corticosteroid pharmacology.

Assessment of Cellular Anti-inflammatory Activity (if demonstrated)

No direct studies assessing the cellular anti-inflammatory activity of this compound have been identified in the searched literature. However, based on the established SAR of corticosteroids, it is highly anticipated that this compound would exhibit significantly reduced or no anti-inflammatory activity compared to the parent compound, loteprednol etabonate.

The anti-inflammatory effects of glucocorticoids are mediated through their binding to the GR, which then modulates the transcription of pro-inflammatory and anti-inflammatory genes. bausch.com The 11β-hydroxyl group of corticosteroids forms a critical hydrogen bond within the ligand-binding domain of the GR, which is essential for receptor activation. The absence of this hydroxyl group in the 11-keto form disrupts this key interaction, leading to a dramatic decrease in binding affinity and, consequently, a loss of anti-inflammatory efficacy.

Studies on other 11-keto steroids, such as cortisone (B1669442) and prednisone, have shown them to be largely inactive at the cellular level until they are metabolized to their 11β-hydroxy counterparts. ucc.edu.gh For example, in vitro studies on various cell types would likely show that this compound fails to inhibit the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, or the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are hallmarks of corticosteroid activity. drugbank.com

Evaluation in Specific Disease Models (e.g., ocular inflammation in rabbits, if applicable)

There are no specific preclinical studies found that evaluate this compound in animal models of ocular inflammation. Loteprednol etabonate has been extensively studied in rabbit models of ocular inflammation, demonstrating its efficacy in reducing inflammation. tga.gov.au Given that this compound is considered an inactive metabolite, it is unlikely to be investigated as a therapeutic agent in such models.

If tested, it would be expected to show a lack of efficacy in reducing ocular inflammation. In a typical rabbit model of uveitis, parameters such as anterior chamber flare, cell count, and conjunctival redness are assessed. While loteprednol etabonate effectively reduces these inflammatory signs, its 11-keto analogue would likely perform similarly to a vehicle control.

The following table summarizes the expected comparative anti-inflammatory activity based on the known properties of 11-keto steroids.

| Compound | Expected Anti-inflammatory Activity in Ocular Inflammation Models | Rationale |

| Loteprednol Etabonate | High | Potent glucocorticoid with a required 11β-hydroxyl group for GR binding and activation. |

| This compound | Low to None | The 11-keto group prevents effective binding to the glucocorticoid receptor, leading to a loss of anti-inflammatory function. |

This table is based on established structure-activity relationships of corticosteroids and not on direct experimental data for this compound.

In Vitro Enzyme Inhibition or Modulation (if applicable to the 11-Keto form)

While direct studies on this compound are not available, research on other 11-keto steroids, such as 11-ketoprogesterone, indicates that they can modulate the activity of enzymes involved in steroid metabolism, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). There are two main isoforms of this enzyme: 11β-HSD1, which primarily converts inactive 11-keto steroids to active 11β-hydroxy steroids, and 11β-HSD2, which inactivates glucocorticoids by catalyzing the reverse reaction.

It is plausible that this compound could act as a substrate or inhibitor for these enzymes. For instance, it could potentially compete with other 11-keto steroids for binding to 11β-HSD1, thereby influencing the localized concentration of active glucocorticoids. However, without specific experimental data, this remains speculative.

The following table outlines the known functions of 11β-HSD isoforms and the hypothetical interaction with this compound.

| Enzyme | Primary Function | Potential Interaction with this compound (Hypothetical) |

| 11β-HSD1 | Converts inactive 11-keto steroids to active 11β-hydroxy steroids. | Could be a substrate for conversion back to loteprednol etabonate, or could act as a competitive inhibitor. |

| 11β-HSD2 | Converts active 11β-hydroxy steroids to inactive 11-keto steroids. | As the product of this enzyme's action on loteprednol etabonate, it might exhibit product inhibition. |

This table presents hypothetical interactions based on the known functions of 11β-HSD enzymes and the general behavior of 11-keto steroids.

Theoretical and Computational Chemistry Studies on 11 Keto Loteprednol Etabonate

Molecular Docking and Dynamics Simulations of Receptor Binding

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into the molecular interactions that govern the pharmacological activity of therapeutic agents. For corticosteroids like 11-Keto Loteprednol (B1675157) etabonate, molecular docking and dynamics simulations are pivotal in understanding its engagement with the glucocorticoid receptor (GR), the primary target for its anti-inflammatory effects.

Characterization of Ligand-Glucocorticoid Receptor Interactions

Molecular docking simulations are employed to predict the preferred binding orientation of 11-Keto Loteprednol etabonate within the ligand-binding pocket (LBP) of the glucocorticoid receptor. The GR LBP is a well-characterized hydrophobic pocket with specific amino acid residues that are crucial for ligand recognition and binding. While specific docking studies for this compound are not extensively published, inferences can be drawn from the known interactions of other corticosteroids, such as dexamethasone (B1670325) and cortisol, with the GR.

The steroid scaffold of this compound is expected to form numerous van der Waals and hydrophobic interactions with nonpolar residues lining the LBP. Key amino acid residues within the GR binding site that are likely to interact with this compound include those from helices H3, H5, H7, and H11, as well as the β-sheet region.

Hydrogen bonding is a critical component of ligand binding and activation of the GR. The 3-keto group on the A-ring of the steroid is a conserved feature for glucocorticoid activity and typically forms hydrogen bonds with residues such as Gln570 and Arg611. The presence of the 11-keto group in this compound, as opposed to the 11-hydroxyl group in its parent compound, will alter the hydrogen bonding pattern within the LBP. While the 11-hydroxyl group can act as a hydrogen bond donor, the 11-keto group can only act as a hydrogen bond acceptor. This modification influences the interaction with residues like Asn564.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the evaluation of the stability of the binding pose and the conformational changes in both the ligand and the receptor over time. MD simulations of corticosteroid-GR complexes have revealed that the flexibility of certain regions of the receptor, such as the activation function 2 (AF-2) helix (H12), is crucial for coactivator recruitment and subsequent gene transcription. The specific interactions of this compound are predicted to stabilize a conformation of the GR that is conducive to its agonist activity.

Table 1: Potential Interacting Residues of this compound with the Glucocorticoid Receptor Ligand-Binding Pocket

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonds | Gln570, Arg611, Asn564 |

| Van der Waals/Hydrophobic | Leu563, Met604, Trp612, Met646, Cys736, Phe623, Gln642 |

Prediction of Binding Free Energies

Quantitative Structure-Activity Relationship (QSAR) Modeling for 11-Keto Steroids

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired pharmacological effect.

Descriptors Influencing Receptor Binding and Metabolic Fate

For corticosteroids, QSAR models have been developed to predict their binding affinity to the GR and to understand their metabolic stability. The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For 11-keto steroids, key descriptors influencing GR binding are likely to include:

Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can influence the electrostatic interactions and reactivity of the molecule within the receptor's binding site. The positive contribution of dipole-dipole energy has been shown to be favorable for the activity of some steroid-like molecules derpharmachemica.com.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters describe the size and shape of the molecule, which are critical for a good fit within the LBP.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. A certain degree of lipophilicity is generally required for corticosteroids to cross cell membranes and interact with the intracellular GR.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule and can capture subtle structural features that influence activity.

Regarding metabolic fate, QSAR models can help predict the susceptibility of a compound to metabolism by various enzymes. For corticosteroids, metabolism often involves oxidation. Descriptors related to the reactivity of specific sites on the molecule, such as the lability of hydrogen atoms, can be used to predict the sites of metabolism.

Prediction of Metabolic and Degradation Pathways

Computational methods play a crucial role in predicting the metabolic fate of drug candidates, helping to identify potential metabolites and understand their pharmacological and toxicological properties.

Computational Assessment of Oxidative Lability

The metabolic stability of corticosteroids is a key factor in their therapeutic profile. Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a common pathway for steroid inactivation. Computational tools can be used to predict the sites of metabolism (SOMs) on a molecule that are most susceptible to oxidation. These predictions are often based on the reactivity of C-H bonds, with benzylic and allylic positions, as well as positions adjacent to heteroatoms, being particularly prone to oxidation.

For this compound, the steroid nucleus contains several positions that could be subject to oxidative metabolism. However, it is designed as a "soft steroid," meaning it is intended to be rapidly metabolized to inactive compounds at the site of action to minimize systemic side effects. The primary metabolic pathway for the parent compound, Loteprednol etabonate, involves the hydrolysis of the C17β-etabonate ester by esterases to form Δ¹-cortienic acid etabonate and subsequently the inactive Δ¹-cortienic acid researchgate.netresearchgate.net. It is highly probable that this compound follows a similar metabolic pathway, with the initial and most significant metabolic step being the cleavage of the labile ester side chain.

Simulation of Photodegradation Mechanisms

Theoretical and computational chemistry studies simulating the specific photodegradation mechanisms of this compound are not extensively detailed in the available scientific literature. However, experimental studies on the closely related parent compound, Loteprednol etabonate, provide significant insights into the potential photodegradation pathways, which are foundational for future computational modeling.

Investigations into the photodegradation of Loteprednol etabonate have been conducted under various conditions, including in the solid state, in aqueous suspension, and in aqueous acetonitrile (B52724) solution. High-performance liquid chromatography (HPLC) analysis has shown that the profile of photodegradation products is similar in the solid state and in aqueous suspension, but differs considerably in an aqueous acetonitrile solution.

Through experimental methods, including preparative reversed-phase HPLC, mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy, researchers have isolated and elucidated the structures of major photodegradation products. These studies have led to the proposal of several formation pathways for these products.

In the solid state and in aqueous suspension, photolysis of Loteprednol etabonate yields three primary rearrangement products. In contrast, when in an aqueous acetonitrile solution, only one of these products is formed as the major product. The formation of a 1,11-epoxy steroid is a noted pathway for corticosteroids with an 11-hydroxy group, which acts as a nucleophile in the vicinity of the C-1 position. Similar photoproducts with cleaved and rearranged ring A have been identified in studies of other corticosteroids, such as betamethasone esters.

The proposed pathways for the photodegradation of Loteprednol etabonate provide a critical framework for the development of theoretical and computational models. Such simulations would be instrumental in further elucidating the intricate mechanisms of degradation, including the electronic excited states involved and the transition states leading to the observed photoproducts.

Table of Identified Photodegradation Products of Loteprednol Etabonate

| Product Name | Formation Condition | Reference |

| chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-5α-methyl-2-oxo-19-norandrosta-1(10),3-diene-17β-carboxylate | Solid state and aqueous suspension | |

| chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-1-methyl-3-oxo-6(5→10α)-abeo-19-norandrosta-1,4-diene-17β-carboxylate | Solid state and aqueous suspension | |

| chloromethyl 1β,11β-epoxy-17α-ethoxycarbonyloxy-2-oxo-10α-androsta-4-ene-17β-carboxylate | Solid state, aqueous suspension, and aqueous acetonitrile solution (major product in the latter) |

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Minor Metabolic and Degradation Pathways Involving the 11-Keto Moiety

Loteprednol (B1675157) etabonate was designed based on retrometabolic principles to be metabolized primarily through hydrolysis into inactive carboxylic acid metabolites, specifically PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate). tga.gov.audrugbank.comnih.govbausch.com This design intentionally avoids the complex oxidative metabolic pathways common to traditional corticosteroids. researchgate.netniscpr.res.in

However, the identification of 11-Keto Loteprednol Etabonate confirms the existence of at least one minor oxidative pathway. nih.govresearchgate.net The transformation of the 11β-hydroxyl group to an 11-keto group is a critical metabolic step that deactivates glucocorticoids. The precise mechanisms—whether enzymatic (e.g., via 11β-hydroxysteroid dehydrogenase or other oxidoreductases) or non-enzymatic (e.g., oxidative stress-induced)—that lead to the formation of this 11-keto moiety from loteprednol etabonate are not fully understood.

Future research should focus on a comprehensive elucidation of these minor pathways. This involves in-vitro studies using liver microsomes, specific recombinant enzymes, and various cellular models to identify the catalysts and cofactors involved. Additionally, forced degradation studies under various oxidative, photolytic, and thermal stress conditions can help differentiate between metabolic and simple chemical degradation routes leading to the 11-keto derivative. researchgate.netconicet.gov.ar

Development of Advanced Analytical Techniques for Ultra-Trace Detection of 11-Keto Impurities and Metabolites

The detection and quantification of impurities are critical for ensuring the quality and safety of pharmaceutical products. Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the purity assessment of loteprednol etabonate, capable of separating the parent drug from its impurities, including this compound. nih.govresearchgate.net

One validated HPLC method utilizes a phenyl-stationary phase with an isocratic mobile phase of water, acetonitrile (B52724), and acetic acid, with UV detection at 244 nm. nih.govresearchgate.netconicet.gov.ar Another developed method employs a C8 column with a gradient mobile phase system consisting of formic acid in water and methanol. humanjournals.com Validation studies for the phenyl-column method have established its reliability for quantifying the 11-keto impurity. nih.gov

Table 1: Validation Parameters for HPLC-UV Detection of this compound

| Parameter | Result |

|---|---|

| Linearity Range | 0.05-2.0% level in Loteprednol Etabonate |

| Correlation Coefficient (r) | 0.999 |

| Accuracy (Recovery) | 2.3% (at 0.5% level) |

| Intra-day Repeatability (RSD) | 1.8% (at 0.5% level) |

| Limit of Detection (LOD) | 0.004% level in Loteprednol Etabonate |

Data sourced from Yasueda et al., 2004. nih.gov

While existing HPLC-UV methods are effective for quality control, future research should aim to develop more sensitive analytical techniques. Ultra-trace detection is necessary to analyze potential metabolites in biological matrices (e.g., plasma, ocular tissues) where concentrations could be exceedingly low. Advanced techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) would offer significantly lower detection limits and higher specificity, enabling more precise pharmacokinetic and metabolic studies.

Targeted Preclinical Studies on the Specific Biological Activity and Pharmacological Profile of this compound

The parent compound, loteprednol etabonate, is a potent anti-inflammatory agent that exhibits a high binding affinity for the glucocorticoid receptor (GR), reported to be 4.3 times that of dexamethasone (B1670325) in animal studies. wikipedia.orgdovepress.com In contrast, this compound is believed to lack therapeutic activity due to its inability to effectively bind to steroid receptors. vulcanchem.com The presence of the ketone at the C-11 position, instead of a hydroxyl group, is a critical structural change known to significantly reduce or abolish glucocorticoid activity.

However, a definitive pharmacological profile for this compound is absent from the literature. Future research requires targeted preclinical studies to formally assess its biological activity. This should include:

Receptor Binding Assays: Quantitative in-vitro assays to determine the binding affinity of this compound for the glucocorticoid receptor and other steroid receptors (e.g., mineralocorticoid, androgen, and progesterone (B1679170) receptors) to confirm its inactivity and assess its selectivity.

In-vitro Functional Assays: Cellular assays to measure the compound's ability to induce or suppress gene expression regulated by the GR, such as the inhibition of cytokine production in response to inflammatory stimuli.

Off-Target Activity Screening: Broader screening against a panel of receptors and enzymes to ensure it does not possess any unexpected biological activities that could contribute to off-target effects.

Exploration of Structure-Metabolism Relationships for Oxidative Pathways of Soft Steroids

Loteprednol etabonate is a quintessential example of a "soft drug," a compound designed to be active locally and then rapidly metabolized into a predetermined, inactive species. nih.govwikipedia.org This design philosophy aims to maximize the therapeutic index by avoiding oxidative metabolic pathways, which can produce multiple active metabolites with different pharmacokinetic profiles and potential toxicities. researchgate.netnih.gov The intended deactivation route for loteprednol etabonate is the predictable hydrolysis of its labile ester groups. nih.gov

The formation of the 11-keto derivative represents a deviation from this intended hydrolytic pathway, proceeding instead via an oxidative route. nih.gov This presents a key area for future research: exploring the specific structural features and physicochemical properties that make the 11β-hydroxyl group of loteprednol etabonate susceptible to oxidation, however minor this pathway may be. Understanding this structure-metabolism relationship is crucial. It could provide valuable insights for the design of next-generation "softer" steroids, potentially by introducing modifications that sterically hinder or electronically disfavor oxidation at the C-11 position, thereby further improving their safety and metabolic predictability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.